Ethyl (2E)-2-{[2-(N-phenylmethanesulfonamido)acetamido]imino}cyclopentane-1-carboxylate
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Overview
Description
Ethyl (2E)-2-{[2-(N-phenylmethanesulfonamido)acetamido]imino}cyclopentane-1-carboxylate is a complex organic compound that belongs to the class of cyclopentane carboxylates This compound is characterized by its unique structure, which includes a cyclopentane ring, an ethyl ester group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-{[2-(N-phenylmethanesulfonamido)acetamido]imino}cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Ester Group: This step involves esterification reactions, where an ethyl group is introduced to the carboxylate moiety.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
Controlled Reaction Environments: Temperature, pressure, and solvent conditions are carefully controlled.
Purification Techniques: Techniques such as chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[2-(N-phenylmethanesulfonamido)acetamido]imino}cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-{[2-(N-phenylmethanesulfonamido)acetamido]imino}cyclopentane-1-carboxylate depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence biochemical pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane Carboxylates: Other compounds with similar cyclopentane and carboxylate structures.
Sulfonamides: Compounds containing the sulfonamide functional group.
Ethyl Esters: Compounds with ethyl ester groups.
Uniqueness
Ethyl (2E)-2-{[2-(N-phenylmethanesulfonamido)acetamido]imino}cyclopentane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N3O5S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[[2-(N-methylsulfonylanilino)acetyl]hydrazinylidene]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H23N3O5S/c1-3-25-17(22)14-10-7-11-15(14)18-19-16(21)12-20(26(2,23)24)13-8-5-4-6-9-13/h4-6,8-9,14H,3,7,10-12H2,1-2H3,(H,19,21)/b18-15+ |
InChI Key |
NNXRWUXXFDXFQC-OBGWFSINSA-N |
Isomeric SMILES |
CCOC(=O)C\1CCC/C1=N\NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Canonical SMILES |
CCOC(=O)C1CCCC1=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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